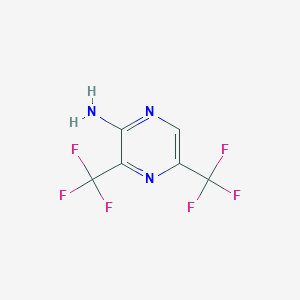

3,5-双(三氟甲基)吡嗪-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,5-Bis(trifluoromethyl)pyrazin-2-amine is a chemical compound that has been the subject of various studies due to its potential applications in different fields, including pharmaceuticals and materials science. Although the specific compound is not directly mentioned in the provided papers, related compounds and functionalities have been explored, which can shed light on the properties and reactivity of 3,5-bis(trifluoromethyl)pyrazin-2-amine.

Synthesis Analysis

The synthesis of related trifluoromethylated pyrazoles and pyrazin-2-amines can involve the transformation of carboxylic groups into trifluoromethyl groups using reagents like sulfur tetrafluoride. For instance, practical synthetic approaches to 3,4-bis- and 3,4,5-tris(trifluoromethyl)pyrazoles have been developed, which include the transformation of the carboxylic group in a pyrazole core into the trifluoromethyl group . This suggests that similar methodologies could potentially be applied to synthesize 3,5-bis(trifluoromethyl)pyrazin-2-amine.

Molecular Structure Analysis

The molecular structure of related compounds, such as 3,5-bis(trifluoromethyl)pyrazole, has been determined using X-ray crystallography. The compound forms tetramers through N–H···N hydrogen bonds, and some proton disorder is observed in the crystal structure . This information can be useful in predicting the molecular structure and behavior of 3,5-bis(trifluoromethyl)pyrazin-2-amine, as the presence of trifluoromethyl groups and a pyrazine ring could lead to similar structural features.

Chemical Reactions Analysis

The reactivity of compounds containing trifluoromethyl groups with various nucleophiles has been studied. For example, 5-trifluoroacetyl-3,4-dihydro-2H-pyran reacts readily with nucleophiles such as amines and Grignard reagents to give ring-opened products . This indicates that 3,5-bis(trifluoromethyl)pyrazin-2-amine could also undergo nucleophilic reactions, potentially leading to a variety of derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of trifluoromethylated compounds are influenced by the strong electron-withdrawing effect of the trifluoromethyl groups. For instance, the use of 3,5-bis-(trifluoromethyl)phenyl isothiocyanate as a derivatization reagent for biogenic amines has been optimized and validated, showing good reproducibility and accuracy . This suggests that 3,5-bis(trifluoromethyl)pyrazin-2-amine could also have distinct physical and chemical properties that make it suitable for analytical applications.

科学研究应用

光化学和主客体配合物

已经研究了涉及吡嗪衍生物(包括类似于 3,5-双(三氟甲基)吡嗪-2-胺的衍生物)的主客体配合物的光化学。这些化合物在某些胺存在下经辐照后,会发生还原性脱氰。该反应受胺向吡嗪衍生物激发态的单电子转移时的能量变化的影响 (Tada, Hamazaki, & Hirano, 1982).

涉及金属的溶剂热转化

吡嗪基取代的唑类衍生物(包括类似于 3,5-双(三氟甲基)吡嗪-2-胺的结构)可以在金属盐存在下发生溶剂热反应。这将产生具有有趣超分子结构的各种晶体材料 (Li et al., 2010).

多齿吡唑配体的合成

功能性吡唑衍生物用作制造多功能吡唑化合物的起始材料,这些化合物可用于双金属配合物中。包括类似于 3,5-双(三氟甲基)吡嗪-2-胺的化合物在内的这些化合物对于组装受控金属配合物很有价值 (Röder et al., 2001).

新型化合物的合成和表征

已经对合成和表征新型氨基吡唑衍生物进行了研究,探索了其潜在的药用价值。这包括 3,5-双(三氟甲基)吡嗪-2-胺的衍生物,用于各种生物活性 (Shah, Patel, & Karia, 2018).

气体和染料吸附性能

一种新型的吡啶-吡唑基双酰胺分子(与 3,5-双(三氟甲基)吡嗪-2-胺有关)在其凝胶状态下表现出显着的性能,包括气体吸附、染料吸附和化学传感 (Sengupta & Mondal, 2016).

晶体结构和分子相互作用

已经确定了气态和固态下 3,5-双(三氟甲基)吡唑等分子的结构,从而深入了解了分子相互作用和氢键模式。这项研究对于理解类似化合物的性质和应用至关重要 (Alkorta et al., 1999).

作用机制

安全和危害

The safety data sheet for a similar compound, 3-(Trifluoromethyl)pyrazin-2-amine, suggests that it may be harmful if swallowed and causes serious eye irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

属性

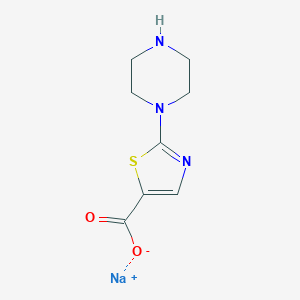

IUPAC Name |

3,5-bis(trifluoromethyl)pyrazin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F6N3/c7-5(8,9)2-1-14-4(13)3(15-2)6(10,11)12/h1H,(H2,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWPILMLGOLUPOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)N)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F6N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-[2-({[(furan-2-yl)formamido]methanethioyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B2504185.png)

![3-{[(4-fluorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2504190.png)

![4-bromo-2-methoxy-6-[(1Z)-(methoxyimino)methyl]phenol](/img/structure/B2504193.png)

![2-[(4-Chlorophenyl)sulfonyl]-1-(2,4-dichlorophenyl)-3-(dimethylamino)-2-propen-1-one](/img/structure/B2504199.png)

![2-[1-(2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-dimethyl-2-oxoacetamide](/img/structure/B2504200.png)

![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(trifluoromethyl)benzamide](/img/structure/B2504202.png)

![Ethyl 4-{[3-methyl-2,6-dioxo-7-(2-phenylethyl)-1,3,7-trihydropurin-8-yl]methyl}piperazinecarboxylate](/img/structure/B2504203.png)

![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2504206.png)

![4-methyl-5-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B2504208.png)